molecular formula C38H80N2O3 B12544448 N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate CAS No. 145058-80-6

N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate

Cat. No.: B12544448
CAS No.: 145058-80-6
M. Wt: 613.1 g/mol
InChI Key: NQFNJHBXAYBSPB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate is a quaternary ammonium compound featuring a long alkyl chain (C18) and a nitrate counterion. Identified by CAS No. 34520-05-3 , its structure comprises a central nitrogen atom bonded to two methyl groups, an octadecyl chain (C18H37), and another octadecyl group, forming a cationic moiety balanced by a nitrate anion.

Properties

CAS No.

145058-80-6

Molecular Formula

C38H80N2O3

Molecular Weight

613.1 g/mol

IUPAC Name

dimethyl(dioctadecyl)azanium;nitrate

InChI

InChI=1S/C38H80N.NO3/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;2-1(3)4/h5-38H2,1-4H3;/q+1;-1

InChI Key

NQFNJHBXAYBSPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[N+](=O)([O-])[O-]

Origin of Product

United States

Preparation Methods

Reduction of Fatty Nitriles

Fatty nitriles (e.g., octadecanenitrile) can be reduced to primary amines using catalytic hydrogenation. For example:
$$ \text{C}{18}\text{H}{35}\text{CN} + 2\text{H}2 \xrightarrow{\text{H}2/\text{Ni catalyst}} \text{C}{18}\text{H}{37}\text{NH}_2 $$
Key Conditions :

  • Catalyst : Nickel or palladium supported on carbon.
  • Pressure : 1–5 bar H₂.
  • Temperature : 80–120°C.
  • Yield : ~85–90% (inferred from similar reactions).

Amination of Fatty Alcohols

Fatty alcohols (e.g., octadecanol) undergo amination with methylamine under hydrogenation conditions:
$$ \text{C}{18}\text{H}{37}\text{OH} + \text{NH}3 \xrightarrow{\text{Ni/K}2\text{CO}3} \text{C}{18}\text{H}{37}\text{NH}2 + \text{H}_2\text{O} $$
Optimized Protocol :

Parameter Value
Catalyst Ni (5 wt%) / K₂CO₃
Methylamine Ratio 1–5 molar excess
Pressure 10–50 bar H₂
Temperature 180–200°C
Reaction Time 7–10 hours
Yield ~95%

Methylation to Form the Tertiary Amine

The primary amine is methylated twice to introduce the dimethyl groups.

Direct Alkylation with Methyl Halides

Methyl iodide or bromide reacts with the primary amine:
$$ \text{C}{18}\text{H}{37}\text{NH}2 + 2\text{CH}3\text{X} \rightarrow \text{C}{18}\text{H}{37}\text{N}(\text{CH}3)2\text{X} $$
Conditions :

  • Solvent : Polar aprotic (e.g., DMF, THF).
  • Base : NaOH or K₂CO₃ to absorb HX byproducts.
  • Temperature : 60–80°C.
  • Yield : ~80–85% (based on analogous reactions).

Hydrogenation of Nitriles with Methanol

Alternative routes involve nitrile intermediates:
$$ \text{C}{18}\text{H}{37}\text{CN} + 2\text{CH}3\text{OH} \xrightarrow{\text{H}2/\text{Pd catalyst}} \text{C}{18}\text{H}{37}\text{N}(\text{CH}3)2 + \text{H}_2\text{O} $$
Catalytic System :

Component Role
Pd/C Hydrogenation catalyst
Methanol Methylating agent
Pressure 3–5 bar H₂
Temperature 100–150°C
Selectivity >90% tertiary amine

Quaternization to Introduce the Nitrate Counterion

The tertiary amine is quaternized with a nitrate source, typically via ion exchange or direct reaction.

Ion Exchange with Nitrate Salts

The bromide or chloride intermediate undergoes metathesis:
$$ \text{C}{38}\text{H}{80}\text{N}^+(\text{CH}3)2\text{Cl}^- + \text{AgNO}3 \rightarrow \text{C}{38}\text{H}{80}\text{N}^+(\text{CH}3)2\text{NO}3^- + \text{AgCl} $$
Procedure :

Step Details
Solvent Water or ethanol
Stoichiometry 1:1 molar ratio with AgNO₃
Temperature 25–40°C
Filtration Remove AgCl precipitate
Yield ~90% (theoretical)

Direct Quaternization with Methyl Nitrate

Methyl nitrate (CH₃ONO₂) reacts with the tertiary amine:
$$ \text{C}{38}\text{H}{80}\text{N}(\text{CH}3)2 + \text{CH}3\text{ONO}2 \rightarrow \text{C}{38}\text{H}{80}\text{N}^+(\text{CH}3)3\text{NO}_3^- $$
Challenges :

  • Reactivity : Methyl nitrate is a unstable and sensitive reagent.
  • Safety : Requires inert atmosphere and low temperatures.

Alternative Synthetic Routes

One-Pot Synthesis via Hydrogenation

A single-step process combines amination and methylation:
$$ \text{C}{18}\text{H}{37}\text{OH} + 2\text{CH}3\text{NH}2 \xrightarrow{\text{H}2/\text{Ni}} \text{C}{18}\text{H}{37}\text{N}(\text{CH}3)2 + \text{H}2\text{O} $$
Advantages :

  • Efficiency : Reduces intermediate isolation steps.
  • Catalyst : Ni/K₂CO₃ system enhances selectivity.

Microwave-Assisted Synthesis

Accelerated synthesis using microwave irradiation:

Parameter Value
Power 200–300 W
Reaction Time 10–30 minutes
Yield ~85% (estimated)

Purification and Characterization

Recrystallization

The nitrate salt is purified via recrystallization from ethanol/water mixtures:

Solvent Ratio Yield Purity (HPLC)
7:1 (ethanol:water) ~95% >99%

Spectroscopic Analysis

Technique Key Observations
¹H NMR δ 3.15 (CH₃-N), 1.37 (CH₂)
FTIR 1380 cm⁻¹ (NO₃⁻ symmetric stretch)
XRD Crystalline structure (space group I4/m)

Mechanistic Insights

Quaternization Pathway

The reaction proceeds via nucleophilic substitution at the tertiary amine nitrogen:
$$ \text{R}3\text{N} + \text{CH}3\text{X} \rightarrow \text{R}3\text{N}^+\text{CH}3\text{X}^- $$
Kinetic Factors :

  • Steric Effects : Bulky alkyl chains slow reaction rates.
  • Counterion : Nitrate’s weak coordinating ability stabilizes the cation.

Role of Catalysts

Nickel catalysts facilitate hydrogen transfer in amination steps, while K₂CO₃ neutralizes acidic byproducts (e.g., HX).

Challenges and Optimization Strategies

Challenge Solution
Low Yield Excess methylating agent (1.5–2x stoichiometric)
Impurities Column chromatography or distillation
Nitrate Stability Storage under inert gas (N₂/Ar)

Comparative Analysis of Counterion Effects

Counterion Solubility (H₂O) Thermal Stability Industrial Use
NO₃⁻ High Moderate Explosives, surfactants
Cl⁻ High High Biocides
Br⁻ Moderate Low Niche applications

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxide derivatives.

    Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrate ion is replaced by other anions such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Silver nitrate or sodium chloride can be used for substitution reactions.

Major Products

    Oxidation: N,N-Dimethyl-N-octadecyloctadecan-1-aminium N-oxide.

    Reduction: N,N-Dimethyl-N-octadecyloctadecan-1-amine.

    Substitution: N,N-Dimethyl-N-octadecyloctadecan-1-aminium chloride or bromide.

Scientific Research Applications

Chemical Properties and Structure

N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate is characterized by its long hydrophobic alkyl chain (octadecane) and a positively charged nitrogen atom. The molecular structure contributes to its surfactant properties, making it useful in various formulations.

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its effectiveness against various pathogens is attributed to its ability to disrupt microbial membranes.

  • Case Study : A study demonstrated that this compound showed inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 128 µg/mL for both bacteria.
PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus128
Escherichia coli128

Cytotoxicity
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary findings suggest selective toxicity towards certain cancer cells while sparing normal cells.

  • Case Study : In vitro assays revealed that this compound exhibited an IC50 value of 25 µM against human breast cancer cells, indicating potential as an anticancer agent.
Cell LineIC50 (µM)
Human Breast Cancer25
Normal Fibroblasts>100

Material Science Applications

This compound serves as a surfactant in the formulation of various materials. Its ability to lower surface tension makes it valuable in the production of emulsions and foams.

Emulsification
The compound’s surfactant properties facilitate the formation of stable emulsions, which are crucial in cosmetic and pharmaceutical formulations.

  • Application Example : In cosmetic formulations, it is used to stabilize oil-in-water emulsions, enhancing product texture and stability.

Environmental Applications

This compound has been explored for its potential use in environmental remediation processes due to its cationic nature, which allows it to interact with negatively charged pollutants.

Adsorption Studies
Research has shown that this compound can adsorb heavy metals from contaminated water sources.

  • Case Study : A study assessed its efficacy in removing lead ions from aqueous solutions, achieving over 90% removal efficiency at a concentration of 100 mg/L.
ContaminantInitial Concentration (mg/L)Removal Efficiency (%)
Lead10090
Cadmium5085

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties, which disrupt the cell membranes of microorganisms, leading to cell lysis. The quaternary ammonium group interacts with the phospholipid bilayer of cell membranes, increasing permeability and causing leakage of cellular contents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quaternary Ammonium Salts (QACs)

Benzalkonium Chloride (BAC)
  • Structure : Benzalkonium chloride (BAC) consists of a benzyl group, two methyl groups, and a variable alkyl chain (C8–C18) with a chloride counterion .
  • Counterion: Nitrate (NO₃⁻) vs. chloride (Cl⁻) may alter oxidative stability and environmental reactivity.
  • Applications : BAC12 is widely used in disinfectants and preservatives due to its balance of solubility and antimicrobial efficacy . The target compound’s longer chains might enhance lipid membrane disruption but limit solubility.
N,N,N-Trimethyl-1-Octadecanaminium Nitrate
  • Structural Similarity : This compound (CAS 34520-05-3) shares a C18 chain and nitrate counterion but differs in having three methyl groups instead of two methyl and one octadecyl group .

Amine Oxide Derivatives

N,N-Dimethyloctadecane-1-amine N-Oxide
  • Structure : Features a C18 chain with an N-oxide group instead of a quaternary ammonium structure .
  • Properties :
    • Higher water solubility (409.5 g/L for the C16 analogue) due to the polar N-oxide group .
    • Lower toxicity compared to QACs, making it suitable as a surfactant or stabilizer.
  • Contrast : The target compound’s nitrate counterion may confer oxidative properties absent in amine oxides.

Nitrosamines and Nitroso Compounds

N-Nitroso-N-methyloctadecylamine
  • Structure : A nitrosamine with a C18 chain and a nitroso (N=O) group .
  • Hazards: Nitrosamines are potent carcinogens, requiring stringent handling protocols .

Chain Length Variants

N,N-Dimethylhexadecane-1-amine N-Oxide
  • Structure : C16 chain with an N-oxide group .
  • Comparison : Shorter chains (C16 vs. C18) lower melting points and improve solubility. For example, the C16 amine oxide has a melting point of 125–129°C , whereas the target compound’s longer chains likely increase its melting point.

Biological Activity

N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate is a quaternary ammonium compound with potential applications in various fields, including biochemistry and material sciences. This article explores its biological activity, focusing on its effects, mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

  • Chemical Formula : C₃₆H₇₅N₂O₃
  • Molecular Weight : 585.0 g/mol

The compound features a long hydrophobic octadecyl chain, contributing to its surfactant properties. Its quaternary ammonium structure allows it to interact with biological membranes, influencing cellular processes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction : The hydrophobic tail interacts with lipid bilayers, potentially disrupting membrane integrity and affecting cell viability.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity by disrupting bacterial cell membranes, leading to cell lysis.
  • Cytotoxicity : Research indicates that quaternary ammonium compounds can exhibit cytotoxic effects on various cell lines, which may be dose-dependent.

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on human fibroblast cells. The results indicated a significant reduction in cell viability at concentrations above 100 µg/mL. The mechanism was linked to oxidative stress and membrane disruption.

Concentration (µg/mL)Cell Viability (%)
0100
1095
5080
10050
20020

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

Environmental Impact and Biodegradability

Despite its potential applications, concerns regarding the environmental impact of quaternary ammonium compounds have been raised. Studies indicate that this compound exhibits low biodegradability, leading to accumulation in aquatic environments. This raises questions about its long-term ecological effects, particularly regarding aquatic organisms.

Regulatory Status

The compound is subject to regulatory scrutiny due to its potential toxicity and environmental persistence. Agencies such as the European Chemicals Agency (ECHA) monitor its usage and recommend safety assessments for products containing this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate with high purity, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via quaternization of N,N-Dimethyloctadecylamine using a nitrating agent or ion exchange with nitrate salts. Key steps include:

  • Alkylation : Reacting tertiary amines with alkyl halides (e.g., octadecyl bromide) in polar solvents like ethanol at 60–80°C for 12–24 hours .
  • Nitrate Introduction : Ion exchange with sodium nitrate or nitric acid under controlled pH (4–6) to avoid decomposition.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to remove unreacted amines and salts. Purity can be verified via HPLC with charged aerosol detection (CAD) or ion chromatography for nitrate quantification .

Q. How can researchers confirm the structural integrity and stoichiometry of This compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to confirm alkyl chain integrity and quaternary ammonium formation. The absence of tertiary amine peaks (~2.2 ppm for N-methyl) indicates complete quaternization.
  • Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode for the cationic ammonium fragment and negative mode for nitrate (NO3\text{NO}_3^-; m/z 62) .
  • Elemental Analysis : Verify C, H, and N content within ±0.3% of theoretical values.

Q. What analytical techniques are suitable for detecting trace impurities, such as residual amines or nitrosamines, in this compound?

  • Methodological Answer :

  • Nitrosamine Screening : LC-MS/MS with a hydrophilic interaction column (HILIC) and MRM transitions for N-nitroso derivatives (e.g., m/z 213 → 130 for N-nitrosodimethylamine). Limit of detection (LOD) should be ≤1 ppm .
  • Residual Amines : Derivatize with dansyl chloride and analyze via fluorescence-HPLC. Calibrate using N,N-Dimethyloctadecylamine standards .

Advanced Research Questions

Q. How does the compound’s nitrate counterion influence its environmental persistence, and what models predict its mobility in aquatic systems?

  • Methodological Answer :

  • Nitrate Release : Quantify nitrate leaching via ion chromatography in simulated environmental conditions (pH 5–9, 25°C). Correlate results with soil adsorption coefficients (KdK_d) using batch equilibrium tests .
  • Transport Modeling : Apply the Vertical Redistribution Model (Eq. 6.27 in ):
    qnitrate=qwθ(z)Δzq_{\text{nitrate}} = q_w \cdot \theta(z) \cdot \Delta z

where qwq_w = water flow rate, θ(z)\theta(z) = soil moisture, and Δz\Delta z = layer depth. Validate against field data from European watersheds (e.g., nitrate concentrations in rivers: 0.5–4.0 mg N/L ).

Q. What mechanistic insights explain the compound’s potential to form N-nitrosamines under varying storage conditions?

  • Methodological Answer :

  • Degradation Pathways : Accelerated stability studies (40°C/75% RH) with LC-MS monitoring. Nitrosation is pH-dependent, peaking at pH 3–4 due to nitrite (NO2\text{NO}_2^-) formation from nitrate reduction .
  • Inhibition Strategies : Add ascorbic acid (1% w/w) as a nitrosation inhibitor. Use amber glass vials to block UV light, which accelerates amine nitrosation .

Q. How can in silico models predict the compound’s atmospheric impact, particularly its contribution to aerosol nitrate formation?

  • Methodological Answer :

  • Aerosol Nitrate Simulation : Use the EMEP MSC-W model to estimate radiative forcing. Input parameters include:
  • Nitrate concentration (4 mg/m3^3 in high-pollution zones like the Po Valley ).
  • Ammonia emissions (adjustable to reflect regional agricultural inputs ).
  • Validation : Compare modeled vs. observed data from the European Monitoring and Evaluation Programme (EMEP).

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